molecular formula C16H20N2O3S B2839346 N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-13-8

N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2839346
CAS No.: 868215-13-8
M. Wt: 320.41
InChI Key: YQEGEFBPOUJWPU-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a butyl-substituted phenyl ring and a thiomorpholine ring with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-butylaniline with chloroacetyl chloride to form N-(4-butylphenyl)chloroacetamide.

    Cyclization: The intermediate is then reacted with thiomorpholine-3,5-dione under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can target the carbonyl groups in the thiomorpholine ring.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced products may include alcohols or amines.

    Substitution: Substituted products may include halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

  • N-(4-butylphenyl)-2-(3,5-dioxopiperidin-4-yl)acetamide
  • N-(4-butylphenyl)-2-(3,5-dioxoazepan-4-yl)acetamide

Comparison:

  • Structural Differences: The main difference lies in the heterocyclic ring. While N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide contains a thiomorpholine ring, the similar compounds contain piperidine or azepane rings.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity and stability.
  • Biological Activity: The presence of different heterocyclic rings can also influence the biological activity and potential applications of these compounds.

Biological Activity

N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic applications of this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of 4-butylphenol with thiomorpholine derivatives. The specific synthetic pathway can vary based on the desired purity and yield but often includes the use of reagents such as acetic anhydride or other acylating agents.

Antioxidant Activity

Research has demonstrated that derivatives of acetamides, including this compound, exhibit significant antioxidant properties. The antioxidant activity can be measured using various assays, such as the ABTS radical scavenging assay and the DPPH assay. For instance, in one study, compounds similar to this compound showed effective inhibition of reactive oxygen species (ROS) production in macrophage cell lines stimulated by LPS (lipopolysaccharides) .

Table 1: Antioxidant Activity of Acetamide Derivatives

Compound% Inhibition (ABTS)LD50 (ppm)
4000679.66 ± 1.3341.4591
4000785.00 ± 3.5129.8785

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly in models of rheumatoid arthritis. The compound's mechanism appears to involve modulation of leukocyte adhesion and migration through inhibition of integrin interactions . This activity suggests a potential therapeutic application in inflammatory diseases.

Table 2: Inhibition of Nitrite Production in Macrophages

CompoundConcentration (µM)% Inhibition
400061079.66
186.75
0.191.73
400071085.00
189.60
0.181.50

Case Studies

Several studies have focused on the pharmacological evaluation of compounds similar to this compound:

  • Study on Antioxidant and Cytotoxic Effects : A study evaluated various acetamide derivatives for their cytotoxicity against cancer cell lines using MTT assays and found that certain derivatives had promising results with low cytotoxicity while maintaining high antioxidant activity .
  • Anti-inflammatory Mechanism Exploration : Another study detailed how this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating chronic inflammatory conditions .

Properties

IUPAC Name

N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-2-3-4-12-5-7-13(8-6-12)17-14(19)9-18-15(20)10-22-11-16(18)21/h5-8H,2-4,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEGEFBPOUJWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CSCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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